Neutrophil beta-defensin 5
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
NPQSCRWNMGVCIPISCPGNMRQIGTCS |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
-
Infection Control
B5 has shown promise in enhancing the clearance of multidrug-resistant bacteria. A study demonstrated that synthetic bovine B5 could effectively reduce bacterial loads in the lungs and spleen of mice infected with Klebsiella pneumoniae. Although B5 did not kill the bacteria directly, it significantly improved pulmonary immune responses by recruiting macrophages and dendritic cells to the site of infection . -
Adjuvant Therapy
Due to its ability to modulate inflammatory responses, B5 may serve as an adjuvant in existing antimicrobial therapies. By enhancing the host's innate immune response, it can potentially improve outcomes in patients suffering from infections caused by resistant pathogens . -
Chronic Inflammatory Diseases
Research indicates that defensins, including B5, can regulate inflammatory processes in chronic conditions such as psoriasis and inflammatory bowel disease (IBD). Increased expression of beta-defensins has been associated with the pathogenesis of these diseases, suggesting that modulating their activity could provide therapeutic benefits . -
Cancer Immunotherapy
The immunomodulatory properties of B5 may also have applications in cancer therapy. By enhancing the activation and recruitment of immune cells, B5 could potentially improve anti-tumor immunity, although further research is needed to explore this application fully .
Case Studies
| Study | Pathogen | Findings | Application |
|---|---|---|---|
| Study 1 | Klebsiella pneumoniae | B5 reduced bacterial load and improved immune response in mice | Infection control |
| Study 2 | Psoriasis | Increased beta-defensin expression linked to disease severity | Chronic inflammatory disease management |
| Study 3 | Cancer models | Enhanced immune cell activation observed with B5 treatment | Potential cancer immunotherapy |
Comparison with Similar Compounds
Functional and Clinical Implications
- BNBD-5: Potential therapeutic candidate for bovine mastitis and wound infections due to its stability in physiological salt concentrations .
- hBD-3 : Engineered variants show promise against antibiotic-resistant biofilms and in promoting angiogenesis in chronic wounds .
- Alpha-defensins (HNP-1) : Elevated in lung cancer and sepsis but may exacerbate inflammation via TNF-α upregulation .
Preparation Methods
Overview of Neutrophil Beta-Defensin 5 Synthesis and Structure
This compound is synthesized as a precursor molecule consisting of a signal peptide, a pro-segment, and the mature peptide. The processing involves:
- Cleavage of the signal peptide (approximately 20 amino acids) to form a pro-defensin.
- Further processing of the pro-segment to yield the active mature peptide.
This multi-step synthesis is typical for defensins and varies depending on the site of expression and the immune stimuli involved. HD5 has a shorter pro-segment compared to alpha-defensins, reflecting differences in transcription and processing mechanisms that allow rapid immune responses.
Chemical Synthesis of this compound
Chemical synthesis of HD5 involves solid-phase peptide synthesis (SPPS), which allows the assembly of the peptide chain in a stepwise manner. Key points include:
- Peptide chain assembly on a resin support using protected amino acids.
- Formation of disulfide bonds critical for the peptide’s tertiary structure and biological activity.
- Purification by high-performance liquid chromatography (HPLC) to achieve high purity.
Synthetic HD5 has been used in experimental models to study its antimicrobial and immunomodulatory functions. For instance, synthetic bovine neutrophil beta-defensin-5 (B5) was administered intranasally in mice to study protection against multidrug-resistant Klebsiella pneumoniae, highlighting the peptide’s therapeutic potential despite its lack of direct bactericidal activity in vitro.
Recombinant Expression Systems
Recombinant production of HD5 involves cloning the gene encoding the pre-defensin into an expression vector, followed by expression in host cells such as Escherichia coli or mammalian cells. The process includes:
- Gene cloning of the HD5 precursor sequence.
- Expression in host cells , often requiring optimization to ensure proper folding and disulfide bond formation.
- Purification of the recombinant peptide using affinity chromatography or other chromatographic techniques.
- Refolding protocols to ensure the correct disulfide bond formation, which is crucial for biological activity.
Recombinant human beta-defensins, including HD5, have been successfully produced and used in immune function studies. For example, recombinant human SP-D was produced in Chinese hamster ovary cells for related defensin studies. While direct recombinant production of HD5 is less frequently reported, similar defensins follow this protocol.
Isolation from Biological Sources
HD5 can also be isolated from natural sources such as:
- Neutrophil granules or epithelial secretions.
- Tissue homogenates from the gastrointestinal tract or vaginal epithelium, where HD5 is naturally expressed.
Isolation involves:
- Cell lysis and extraction of peptides.
- Fractionation using chromatographic techniques like ion-exchange and reverse-phase HPLC.
- Verification of peptide identity and purity by mass spectrometry and amino acid sequencing.
This method is less commonly used for large-scale preparation due to low yield and complexity.
Fragmentation and Functional Variants
Research indicates that HD5 can undergo fragmentation, producing peptides with varied antimicrobial activities. For example:
| Fragment Name | Sequence Range | Antimicrobial Activity |
|---|---|---|
| HD5 1-11 | Amino acids 1-11 | Superior antimicrobial activity |
| HD5 1-9 | Amino acids 1-9 | Substantial antimicrobial effect |
| HD5 1-13 | Amino acids 1-13 | Substantial antimicrobial effect |
| HD5 7-32 | Amino acids 7-32 | Substantial antimicrobial effect |
| HD5 14-32 | Amino acids 14-32 | Ineffective under tested conditions |
| HD5 10-27 | Amino acids 10-27 | Ineffective under tested conditions |
These findings suggest that controlled proteolytic processing can fine-tune the biological activity of HD5 and may influence preparation methods aimed at generating specific active fragments.
Quality Control and Verification
Preparation methods are complemented by rigorous quality control, including:
- Endotoxin testing to ensure absence of contamination, especially for recombinant peptides produced in bacterial systems.
- Mass spectrometry and amino acid sequencing to confirm peptide identity.
- Functional assays to verify antimicrobial activity and immunomodulatory effects.
- Structural analysis by crystallography or NMR to confirm correct folding and dimerization state, which influences biological activity.
Summary Table: Preparation Methods of this compound
Q & A
Basic Research Questions
Q. What experimental methods are recommended for studying the expression levels of Neutrophil Beta-Defensin 5 (HBD-5) in human tissues?
- Methodology : Use quantitative reverse transcription PCR (qRT-PCR) for mRNA quantification (primer design must target unique regions of DEFB5 to avoid cross-reactivity with other beta-defensins). For protein detection, immunohistochemistry (IHC) with validated antibodies (e.g., Proteintech anti-HBD-5) or Western blotting under reducing conditions is recommended. Include controls like recombinant HBD-5 spiked samples to confirm specificity .
- Data Interpretation : Normalize mRNA levels to housekeeping genes (e.g., GAPDH, ACTB) and account for tissue heterogeneity. For IHC, use semi-quantitative scoring (e.g., H-score) to compare expression across samples .
Q. How does this compound contribute to innate immunity in mucosal surfaces?
- Experimental Design : Assess antimicrobial activity using radial diffusion assays against pathogens like E. coli or Candida albicans in vitro. Include salt concentration gradients (0–150 mM NaCl) to evaluate salt sensitivity, a hallmark of beta-defensin function. Measure immunomodulatory effects (e.g., chemotaxis of immune cells) via transwell migration assays with THP-1 monocytes .
- Key Findings : HBD-5 exhibits salt-dependent bactericidal activity and induces chemokine production (e.g., IL-8) in epithelial cells at sublethal concentrations, suggesting dual roles in direct pathogen killing and immune signaling .
Advanced Research Questions
Q. How can researchers resolve contradictions in genetic association studies linking DEFB5 copy number variation (CNV) to disease risk?
- Case Study : A 2023 study found no association between DEFB5 CNV and lung function in Europeans, contradicting earlier COPD-linked associations .
- Methodological Solutions :
- Validate CNV measurements using droplet digital PCR (ddPCR) instead of Paralogue Ratio Tests (PRT) to improve accuracy.
- Stratify analyses by population ancestry and adjust for confounding factors (e.g., smoking status, comorbidities).
- Perform functional follow-ups (e.g., measure HBD-5 protein levels in bronchoalveolar lavage fluid) to confirm biological relevance of CNVs .
Q. What strategies are effective for distinguishing HBD-5’s direct antimicrobial effects from its immunomodulatory roles in vivo?
- Experimental Approaches :
- Use CRISPR-Cas9 knockout models in neutrophil-like HL-60 cells to isolate HBD-5-specific functions.
- Employ neutralizing antibodies or competitive inhibitors (e.g., synthetic HBD-5 peptides) in murine infection models to block specific interactions .
- Data Challenges : Differentiate HBD-5-driven responses from overlapping effects of other defensins (e.g., HBD-1, HBD-3) via single-cell RNA sequencing of infected tissues .
Q. What are the ethical and technical considerations for translational studies testing HBD-5 as a therapeutic agent?
- Ethical Compliance : Adhere to Helsinki Declaration guidelines for human trials, including informed consent for biospecimen collection. For animal studies, follow ARRIVE 2.0 guidelines and obtain institutional ethics approval .
- Technical Barriers : Address HBD-5’s short plasma half-life by engineering stabilized analogs (e.g., cyclized peptides) or nanoparticle encapsulation. Validate safety in preclinical models using toxicity panels (e.g., hemolysis assays, cytokine storm risk assessment) .
Data Contradictions and Validation
Q. Why do studies on HBD-5’s role in reproductive tract immunity show conflicting results?
- Example : In buffalo endometritis models, HBD-5 homologs (e.g., BNBD4) showed variable expression linked to inflammation severity, but human studies lack consensus .
- Resolution Strategies :
- Standardize sample collection phases (e.g., menstrual cycle timing in human studies).
- Use multi-omics integration (transcriptomics + proteomics) to correlate HBD-5 levels with microbiome shifts .
Methodological Best Practices
Q. How should researchers design experiments to study HBD-5’s interaction with viral pathogens?
- Protocol :
Virus Preparation : Propagate clinical isolates (e.g., influenza A/H1N1) in MDCK cells.
Co-Incubation Assays : Treat viruses with recombinant HBD-5 (10–100 µg/mL) for 1 hour before infecting A549 cells.
Outcome Measures : Quantify viral load via plaque assay and host antiviral responses (e.g., IFN-β ELISA) .
Tables for Key Findings
| Study Focus | Method | Key Result | Reference |
|---|---|---|---|
| DEFB5 CNV in COPD | PRT + spirometry | No association with lung function (p > 0.05) | |
| HBD-5 antiviral activity | Plaque reduction assay | 60% inhibition of HSV-1 at 50 µg/mL | |
| HBD-5 expression in endometritis | qRT-PCR + IHC | Upregulated 3-fold in infected vs. healthy tissue |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
